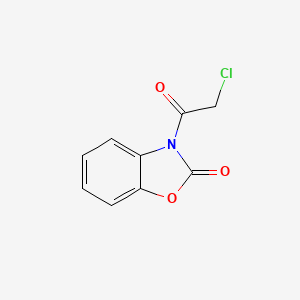

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

説明

Significance of Heterocyclic Systems in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and organic synthesis. jocpr.comnih.gov Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur allow for a wide array of chemical interactions with biological targets. jocpr.com More than 75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen heterocycles. nih.gov

The versatility of these systems allows medicinal chemists to fine-tune the properties of a molecule. By modifying the heterocyclic core or its substituents, researchers can alter crucial parameters such as:

Solubility and Lipophilicity: Affecting how a drug is absorbed, distributed, and metabolized in the body.

Polarity and Hydrogen Bonding Capacity: Influencing how a molecule binds to its target receptor or enzyme.

Metabolic Stability: Modifying the structure to prevent rapid breakdown by the body, thus prolonging its therapeutic effect.

This ability to systematically modify heterocyclic scaffolds makes them indispensable tools in the quest for more effective and safer medicines.

Overview of 3-Substituted Benzooxazol-2-one Derivatives in Chemical Literature

The 2(3H)-benzoxazolone ring system is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them a fertile ground for the development of new drugs. nih.gov Derivatives of benzoxazolone have demonstrated a remarkably broad spectrum of biological activities. researchgate.netmdpi.com

Substitutions, particularly at the 3-position (the nitrogen atom) of the benzoxazolone ring, have been a major focus of research. jocpr.com These modifications have led to the discovery of compounds with significant therapeutic potential.

Table 1: Reported Biological Activities of Substituted Benzooxazolone Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govscienceopen.com |

| Anti-inflammatory & Analgesic | Compounds have shown the ability to reduce inflammation and alleviate pain. jocpr.comresearchgate.net |

| Anticancer | Certain derivatives exhibit cytotoxic activity against various cancer cell lines. researchgate.netnih.gov |

| Herbicidal & Fungicidal | Applications in agriculture as agents to control weeds and fungal plant pathogens. e3s-conferences.org |

| Neuroprotective | Some derivatives have been investigated for their potential in treating neurological disorders. nih.gov |

This wide range of activities underscores the importance of the benzoxazolone scaffold and motivates further research into new derivatives. mdpi.com

Research Rationale for Investigating 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

The specific compound, this compound, is primarily of interest to the scientific community as a versatile synthetic intermediate. The rationale for its investigation is rooted in the chemical reactivity of the N-chloroacetyl group.

The chloroacetyl moiety serves as a highly useful "handle" for further chemical modifications. researchgate.nettandfonline.com The chlorine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack by a wide variety of nucleophiles (molecules rich in electrons). ingentaconnect.com This reactivity allows chemists to easily attach new functional groups or build entirely new heterocyclic rings onto the benzoxazolone core.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95923-44-7 |

| Molecular Formula | C₉H₆ClNO₃ |

| Molecular Weight | 211.60 g/mol |

The primary research driver for synthesizing and studying this compound is its potential as a building block. Researchers can use this compound as a starting material to create large libraries of novel, more complex benzoxazolone derivatives. nih.govsapub.org For instance, the reactive chlorine can be displaced by nitrogen, sulfur, or oxygen-based nucleophiles to synthesize compounds like:

N-substituted acetamides

Thioethers

Esters

Each new derivative can then be screened for a wide range of biological activities, as outlined in the previous section. The chloroacetyl group provides an efficient and reliable chemical pathway to explore the vast chemical space around the privileged benzoxazolone scaffold, significantly increasing the chances of discovering new lead compounds for drug development or other applications. ingentaconnect.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

3-(2-chloroacetyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFNPIFZSMPCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389264 | |

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95923-44-7 | |

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 2 Chloro Acetyl 3h Benzooxazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and electronic environment of atoms within a molecule. nih.gov For 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one, both ¹H and ¹³C NMR are instrumental in confirming its identity and analyzing its conformational dynamics in solution.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on the extensive data available for analogous benzoxazolone and N-acetyl derivatives. mdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzooxazolone ring and the methylene (B1212753) protons of the chloroacetyl group. The four aromatic protons (H-4, H-5, H-6, and H-7) would typically appear in the downfield region between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their substitution pattern and electronic environment. The methylene protons (CH₂) of the chloroacetyl moiety are expected to appear as a sharp singlet further upfield, likely in the range of δ 4.5–5.0 ppm, due to the deshielding effect of the adjacent carbonyl group and chlorine atom. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would feature signals for two carbonyl carbons (one from the oxazolone (B7731731) ring and one from the acetyl group), six aromatic carbons, and one aliphatic carbon. The carbonyl carbon of the benzoxazolone ring is typically found around δ 153-155 ppm. mdpi.com The acetyl carbonyl carbon would be significantly more deshielded, appearing further downfield. The aromatic carbons would resonate in the δ 110–145 ppm range, while the methylene carbon of the chloroacetyl group would be found in the aliphatic region, typically around δ 40-50 ppm.

The following tables present the predicted chemical shifts based on analyses of similar structures.

Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplet |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~168 |

| C=O (Lactone) | ~154 |

| Aromatic C | 110 - 145 |

Conformational analysis via NMR could also probe the rotational barrier around the N-C(O) bond of the chloroacetyl group. Temperature-dependent NMR studies could reveal information about the energetic favorability of different conformers.

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Elucidation

Infrared (IR) Spectroscopy: FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent peaks would be due to the carbonyl stretching vibrations. A strong band around 1760-1780 cm⁻¹ is characteristic of the C=O group within the five-membered benzoxazolone ring. mdpi.com A second strong absorption, likely at a lower wavenumber (around 1690-1710 cm⁻¹), would correspond to the C=O stretching of the N-acetyl group. nih.gov Other significant peaks would include C-N stretching, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and the C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ range.

Predicted IR Absorption Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Lactone) | Stretch | 1760 - 1780 |

| C=O (Amide) | Stretch | 1690 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1200 - 1250 |

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in structural elucidation through fragmentation analysis.

For this compound (C₉H₆ClNO₃), the calculated molecular weight is approximately 211.6 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 211. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 213 with about one-third the intensity of the M⁺ peak would be a definitive indicator of the presence of a single chlorine atom.

The fragmentation pattern would likely involve initial cleavage of the chloroacetyl group. Key fragmentation pathways could include the loss of a chloromethyl radical (•CH₂Cl) or a chloroacetyl radical (•COCH₂Cl).

Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion Structure/Fragment Lost |

|---|---|

| 211/213 | [M]⁺, Molecular ion |

| 134 | [M - COCH₂Cl]⁺, Loss of the chloroacetyl group |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. nih.gov

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been reported. However, based on the numerous crystal structures available for related benzoxazole (B165842) derivatives, key structural features can be predicted. nih.govnih.govnih.gov

The benzoxazolone ring system is expected to be essentially planar. The geometry around the nitrogen atom (N-3) would also be planar, a common feature for imides. The chloroacetyl group would be bonded to this nitrogen atom. The solid-state conformation would be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions.

Chiroptical Methods for Stereochemical Assignments (if applicable to chiral derivatives)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques used to investigate chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

The parent molecule, this compound, is achiral. It does not possess any stereocenters (chiral carbons) and lacks any other elements of chirality, such as axial or planar chirality. As a result, it cannot exist as a pair of non-superimposable mirror images (enantiomers).

Because the molecule is achiral, it does not rotate the plane of polarized light and is optically inactive. Therefore, chiroptical methods are not applicable for its analysis. These techniques would, however, be indispensable for the stereochemical assignment of any synthesized chiral derivatives of this compound. If a chiral center were introduced into the molecule, CD and ORD spectroscopy would be essential tools for determining the absolute configuration of the resulting enantiomers.

Computational and Theoretical Investigations of 3 2 Chloro Acetyl 3h Benzooxazol 2 One and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one, DFT calculations can elucidate its molecular geometry, electronic properties, and reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the molecule's surface, with different colors indicating varying potential values.

For a molecule like this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the benzooxazolone ring, indicating these are regions prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, suggesting susceptibility to nucleophilic attack. The chloroacetyl group, with its electron-withdrawing chlorine atom, would also significantly influence the electrostatic potential distribution, making the adjacent carbonyl carbon a likely site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and shape of these orbitals are critical in determining the chemical reactivity and kinetic stability of a compound. wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

In the context of this compound and its analogs, the distribution of HOMO and LUMO densities would reveal the electron-donating and electron-accepting capabilities of different parts of the molecule. It is common to introduce electron-donating or electron-withdrawing substituent groups into functional conjugated molecules to tune their electronic structure properties, such as frontier orbital energy levels. For instance, the HOMO might be localized on the benzooxazolone ring, indicating its role as an electron donor, while the LUMO could be centered on the chloroacetyl group, highlighting its electron-accepting nature. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, can provide quantitative measures of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions, charge delocalization, and the nature of chemical bonds.

For this compound, NBO analysis would likely show significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the carbonyl groups and the aromatic ring. These interactions contribute to the stability of the molecule. The analysis can also quantify the strength of these interactions in terms of stabilization energy (E(2)). For example, in related heterocyclic compounds, the E(2) values for the electron density transfer from nitrogen lone pairs to carbonyl antibonding orbitals can be significant. researchgate.net

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable conformers and their relative energies. This is typically achieved by systematically rotating the rotatable bonds, such as the one connecting the chloroacetyl group to the benzooxazolone ring, and calculating the potential energy at each step.

Energy minimization studies, using methods like molecular mechanics or quantum mechanics, are then performed to find the lowest energy conformation (the global minimum) and other low-energy conformers. These studies are crucial for understanding how the molecule might fit into a biological target's active site. The results would indicate the preferred spatial arrangement of the chloroacetyl group relative to the planar benzooxazolone ring system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzooxazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For benzooxazolone derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand their anticancer properties. nih.govrsc.org

These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. For example, in a study on benzoxazole (B165842) derivatives as anticancer agents, CoMFA and CoMSIA models were generated for different cell lines, yielding good predictive ability. nih.govrsc.org The contour maps from these studies can guide the modification of the this compound structure to enhance its activity. For instance, the models might suggest that bulky substituents are favored in one region, while electron-withdrawing groups are preferred in another to improve interactions with the biological target.

Below is an interactive table summarizing the statistical results from a 3D-QSAR study on benzoxazole derivatives against various cancer cell lines, which provides a framework for understanding the potential of similar models for this compound.

| Cell Line | Model | R²cv | R²pred |

| HepG2 | CoMFA | 0.509 | 0.5128 |

| CoMSIA | 0.711 | 0.6198 | |

| HCT-116 | CoMFA | 0.574 | 0.5597 |

| CoMSIA | 0.531 | 0.5804 | |

| MCF-7 | CoMFA | 0.568 | 0.5057 |

| CoMSIA | 0.669 | 0.6577 |

R²cv (cross-validated R²) and R²pred (predicted R² for the test set) are measures of the predictive power of the QSAR models. nih.govrsc.org

Molecular Dynamics Simulations for Ligand-Target Interactions (if applicable)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the stability of a ligand-protein complex and to characterize the interactions between the ligand and the target protein. nih.gov

For instance, MD simulations on benzoxazolone-based inhibitors have revealed stable protein-ligand complexes with protein RMSD values around 2 Å. researchgate.net Such studies can also identify key amino acid residues that are crucial for stabilizing the ligand in the binding pocket, which is invaluable information for the rational design of more potent analogs. nih.govrsc.orgrsc.org

Structure Activity Relationship Sar Studies of Benzooxazolone Derivatives in a Research Context

Influence of N-Acylation and the Chloroacetyl Moiety on Biological Activity

The nitrogen atom at the 3-position of the benzooxazolone ring is a critical site for chemical modification, and N-acylation is a frequently employed strategy to generate derivatives with diverse biological activities. The introduction of an acyl group at this position significantly influences the compound's interaction with biological targets. Studies on related heterocyclic scaffolds, such as benzoxazoles and benzimidazoles, have demonstrated that N-acylated derivatives can be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation, a key mediator in inflammatory diseases. escholarship.org

The chloroacetyl moiety in 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is particularly important from a synthetic and SAR perspective. This group serves as a reactive handle, allowing for the subsequent introduction of a wide variety of functional groups through nucleophilic substitution. For instance, the synthesis of 3-amino-2-(substituted) quinazolin-4(3H)-one derivatives often involves an intermediate step where a precursor molecule is reacted with chloroacetyl chloride, highlighting the utility of this moiety in building more complex, biologically active molecules. nih.gov Similarly, N-alkylated products like 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one are synthesized to serve as intermediates for introducing various cyclic amines, leading to compounds with potential anticancer activity. researchgate.net

The biological importance of substitutions at the nitrogen atom is further underscored by studies on benzoxazolin-2-one derivatives linked to hydrazones and azoles, which have shown significant antibacterial activity. mdpi.com The nature of the substituent introduced via the N-acyl or N-alkyl linker directly modulates the biological profile of the resulting molecule.

| Compound ID | Core Scaffold | N-Substitution Type | Biological Activity Noted | EC50 (nM) |

|---|---|---|---|---|

| GK510 (5b) | 2-Aminobenzothiazole (B30445) | N-Acylated | PGE2 Generation Inhibition | 173 |

| GK543 (19a) | 2-Aminobenzothiazole | N-Alkylated | PGE2 Generation Inhibition | 118 |

| - | Benzoxazolin-2-one | N-linked Hydrazone | Antibacterial | N/A |

Data for this table was synthesized from research findings on related N-acylated and N-alkylated heterocyclic compounds. escholarship.orgmdpi.com

Substituent Effects on the Benzooxazolone Ring and their Impact on Activity

Modifications to the benzene (B151609) portion of the benzooxazolone ring have a profound impact on biological activity. SAR studies have consistently shown that the type and position of substituents are critical determinants of potency and selectivity. nih.gov Research indicates that positions 2 and 5 of the benzoxazole (B165842) ring are particularly important for modulating antimicrobial activity. nih.gov

The introduction of halogen atoms, which are electron-withdrawing groups, is a common strategy to enhance biological effects. For example, the introduction of a bromine atom at position 7 of a benzoxazole ring was found to increase antimicrobial activity, with the resulting compound showing a nearly three-fold lower minimal inhibitory concentration (MIC) compared to its non-brominated analog. nih.gov Similarly, studies on the herbicidal properties of benzoxazolinone derivatives revealed that 3-alkyl-6-halobenzoxazolinones exhibit significant activity. e3s-conferences.org Within this series, it was observed that replacing a chlorine atom with a bromine atom further increased the herbicidal effect, demonstrating a clear halogen-dependent trend in activity. e3s-conferences.org

These findings highlight that the electronic properties and steric bulk of substituents on the aromatic ring are key factors in the interaction between the molecule and its biological target.

| Parent Compound | Substituent | Position | Observed Effect on Activity |

|---|---|---|---|

| H-Box(4Py)-OMe | Bromine | 7 | Increased antimicrobial activity |

| 3-alkyl-6-chlorobenzoxazolinone | Bromine (replaces Chlorine) | 6 | Increased herbicidal activity |

| Benzoxazole derivative | Thiophene | 2 | High inhibitory antitumor activity |

This table summarizes findings on how different substituents on the benzoxazole ring influence biological outcomes. nih.gove3s-conferences.orgresearchgate.net

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Benzimidazoles, Benzoxazines)

The biological activity of benzooxazolone derivatives can be better understood by comparing their SAR with structurally related heterocyclic systems like benzimidazoles, benzothiazoles, and benzoxazines. The choice of the heteroatom in the five-membered ring (oxygen for benzoxazole, nitrogen for benzimidazole (B57391), sulfur for benzothiazole) can significantly alter the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby affecting its pharmacological profile.

In a comparative study evaluating inhibitors of PGE2 generation, N-acylated and N-alkylated 2-aminobenzothiazole derivatives were found to be more potent than the corresponding benzoxazole derivatives. escholarship.org Conversely, in a different study focused on developing potential antitumor agents, the replacement of a benzothiazole (B30560) scaffold with benzimidazole or benzoxazole moieties resulted in compounds that largely retained their antiproliferative activity, suggesting that for certain targets, these scaffolds can be interchangeable. nih.gov

When compared to benzoxazines, a related six-membered heterocyclic system, differences in ring size and conformation lead to distinct SAR profiles. Benzoxazines have been investigated for a range of activities, including as antidiabetic and antidepressant agents, with their SAR being guided by substitutions on both the aromatic ring and the heterocyclic nitrogen. jocpr.com SAR studies on benzoxazinones as herbicides have also identified key structural features for phytotoxicity, which can be compared with those of herbicidal benzooxazolones. nih.gov

This comparative analysis reveals that while these heterocyclic scaffolds share a common benzene ring, the nature of the fused heterocyclic ring is a critical variable that medicinal chemists can manipulate to fine-tune biological activity and drug-like properties.

| Scaffold | Target/Activity | Comparative Finding |

|---|---|---|

| Benzothiazole vs. Benzoxazole | PGE2 Inhibition | Benzothiazole derivatives were more potent. escholarship.org |

| Benzothiazole vs. Benzimidazole/Benzoxazole | Antitumor | Activity was fundamentally retained across scaffolds. nih.gov |

| Benzimidazole vs. Indole | Hyaluronidase Inhibition | Indole derivatives showed higher activity, suggesting the basic nitrogen in benzimidazole may be unfavorable. mdpi.com |

Rational Design Principles Derived from SAR for Enhanced Efficacy

The collective findings from SAR studies on benzooxazolone and related derivatives provide a set of rational design principles for developing new compounds with enhanced efficacy. These principles guide the strategic modification of the molecular scaffold to optimize interactions with biological targets.

N3-Position as a Vector for Diversity: The nitrogen atom at the 3-position is a primary site for modification. Attaching various substituents through acylation or alkylation is a proven strategy to modulate the biological activity. The chloroacetyl group serves as a versatile synthetic linker to facilitate the introduction of this diversity. nih.govresearchgate.net

Aromatic Ring Substitution for Potency: The benzene ring of the benzooxazolone core can be strategically substituted to enhance potency. The introduction of electron-withdrawing groups, such as halogens (Cl, Br), at specific positions (e.g., 5, 6, or 7) often leads to improved activity. nih.gove3s-conferences.org

Scaffold Hopping for Optimized Properties: The heterocyclic core can be exchanged to fine-tune the compound's properties. "Scaffold hopping" between benzoxazole, benzimidazole, and benzothiazole can alter potency, selectivity, solubility, and metabolic stability. escholarship.orgnih.gov Comparative analysis indicates that no single scaffold is universally superior; the optimal choice is target-dependent.

Integration of Computational Models: Advanced techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed. rsc.org Such models can predict the activity of novel derivatives and provide insights into the steric and electronic requirements of the target's binding site, thereby guiding more precise and rational drug design.

By applying these principles, researchers can move beyond random screening and rationally design novel benzooxazolone derivatives with a higher probability of possessing desired therapeutic effects.

Investigation of Biological Targets and Molecular Mechanisms of Action for Benzooxazolone Derivatives

In Silico Approaches for Biological Target Identification (e.g., Ligand-based and Structure-based Virtual Screening, Chemogenomics)

In the initial stages of drug discovery, computational methods, or in silico approaches, offer a rapid and cost-effective means to screen vast libraries of compounds and predict potential biological targets. nih.govsemanticscholar.org These techniques are broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown. youtube.com This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. youtube.com It uses the information from known active ligands to identify new potential leads. youtube.comccl.net For instance, a known active benzooxazolone derivative can be used as a query to search large chemical databases for compounds with comparable shapes and chemical features, which are then prioritized for experimental testing. youtube.com

Structure-based virtual screening (SBVS) , conversely, requires the 3D structure of the biological target, which can be obtained through methods like X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. nih.govnih.gov For example, in a study targeting aldose reductase (ALR2), an enzyme implicated in diabetic complications, in silico tools were used to screen a database for compounds with affinity for the enzyme's catalytic domain, leading to the selection of the 2-benzoxazolinone (B145934) scaffold for further development. nih.gov Similarly, virtual screening of over 3.5 million compounds was used to identify 2-benzoxazolinone analogues as potential inhibitors of the HIV-1 nucleocapsid protein (NC). nih.gov

Another powerful in silico technique is Inverse Virtual Screening (IVS) , also known as target fishing. This approach uses a single molecule of interest, such as a benzooxazolone derivative, as a probe to screen against a library of known protein structures to identify potential high-affinity targets. frontiersin.orgresearchgate.net This method is particularly valuable for discovering novel therapeutic applications for existing compounds or for identifying the targets of hits from phenotypic screens. frontiersin.orgnih.gov

These computational strategies effectively narrow down the field of potential targets, allowing for more focused and efficient experimental validation.

Molecular Docking and Binding Mode Analysis with Predicted Protein Targets (e.g., Sigma receptors, Enzymes)

Once potential protein targets are identified, molecular docking is used to predict the binding conformation and affinity of a ligand within the target's active site. mdpi.combiotech-asia.org This computational technique provides crucial insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. mdpi.com

Sigma Receptors: Benzooxazolone derivatives have shown a notable preference for sigma receptors, which are implicated in various neurological processes. nih.govsigmaaldrich.com Binding studies have demonstrated that the benzoxazolone moiety confers a preference for sigma-1 sites. nih.gov For example, a series of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives were evaluated, with one chlorine-substituted compound showing exceptionally high affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype. nih.gov Another study identified a 2(3H)-benzoxazolone derivative with high affinity for sigma-1 binding sites (Ki value of 8.5 nM) and 58-fold less affinity for sigma-2 receptors. nih.gov

Enzymes: The benzooxazolone scaffold has been investigated as an inhibitor for various enzymes.

HIV-1 Nucleocapsid Protein (NC): Docking simulations of benzoxazolinone inhibitors revealed that the core moiety fits into a hydrophobic pocket on the NC protein, establishing π-π interactions with the aromatic side chain of a key residue, Trp37. nih.gov This binding mode mimics that of natural nucleic acid substrates, competitively inhibiting the protein's function. nih.gov

Aldose Reductase (ALR2): In silico analysis and molecular docking were instrumental in identifying 2-benzoxazolinone derivatives as potential inhibitors of ALR2, an enzyme involved in diabetic complications. nih.gov

Glutathione (B108866) S-transferases (GSTs): Docking studies have helped to visualize how benzoxadiazole derivatives, after being conjugated with glutathione, can be tightly stabilized within the active site of GST enzymes, providing a structural explanation for their inhibitory mechanism. nih.gov

Other Enzymes: Molecular docking has also been used to suggest that the antibacterial activity of some benzoxazole (B165842) derivatives is linked to the inhibition of DNA gyrase and to guide the design of PARP-2 inhibitors for cancer therapy. researchgate.net

Table 1: Examples of Molecular Docking Studies with Benzooxazolone Derivatives

| Predicted Protein Target | Key Findings from Docking Analysis | Reference |

|---|---|---|

| HIV-1 Nucleocapsid Protein (NC) | The benzoxazolinone moiety establishes π-π interactions with the Trp37 residue in the protein's hydrophobic pocket. | nih.gov |

| Sigma-1 Receptor | The benzoxazolone scaffold confers a preference for sigma-1 binding sites. | nih.gov |

| Glutathione S-transferases (GSTs) | Docking provided a structural explanation for the stabilization of an inhibitor complex within the enzyme's active site. | nih.gov |

| DNA Gyrase | Antibacterial activity of certain derivatives was linked to the inhibition of this enzyme. | researchgate.net |

| Poly (ADP-ribose) polymerase-2 (PARP-2) | Docking results were used to guide the design of potent inhibitors for breast cancer. | researchgate.net |

Mechanistic Insights from Enzyme Inhibition and Receptor Binding Studies

Following computational predictions, experimental assays are essential to confirm and quantify the biological activity of benzooxazolone derivatives. These studies provide concrete data on binding affinities and inhibitory concentrations, which are critical for understanding the mechanism of action.

Receptor Binding Assays: These assays are used to measure the affinity of a ligand for a specific receptor. nih.gov Competition binding experiments, often using a radiolabeled ligand, can determine the inhibition constant (Ki) of a test compound. For benzo[d]oxazol-2(3H)-one derivatives, these studies have quantified their high affinity for sigma receptors. One chlorine-substituted derivative exhibited a Ki value of 0.1 nM for the sigma-1 receptor and was found to be 4,270 times more selective for the sigma-1 subtype over the sigma-2 subtype. nih.gov

Enzyme Inhibition Studies: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For HIV-1 NC, a benzoxazolinone derivative was identified as the most active in its series, with IC50 values in the low micromolar range for inhibiting the protein's activity in vitro. nih.gov

Studies on 2-benzoxazolinone derivatives targeting diabetic complications involved evaluating their inhibitory activity against the aldose reductase (ALR2) enzyme. nih.gov

Certain benzoxazole derivatives have been identified as potent inhibitors of PARP-2, with IC50 values as low as 0.057 µM. researchgate.net

In another example, a class of benzoxadiazole derivatives were found to act as "suicide inhibitors" for glutathione S-transferases (GSTs). nih.gov These molecules bind to the active site and are transformed into a reactive intermediate that becomes tightly and irreversibly bound, thus inactivating the enzyme. nih.gov

Table 2: Experimentally Determined Biological Activity of Benzooxazolone Derivatives

| Protein Target | Assay Type | Key Result | Reference |

|---|---|---|---|

| Sigma-1 Receptor | Receptor Binding Assay | Ki = 0.1 nM; 4270-fold selectivity over Sigma-2 | nih.gov |

| Sigma-1 Receptor | Receptor Binding Assay | Ki = 8.5 nM | nih.gov |

| HIV-1 Nucleocapsid Protein | Enzyme Inhibition Assay | IC50 in the low µM range | nih.gov |

| PARP-2 Enzyme | Enzyme Inhibition Assay | IC50 = 0.057 µM | researchgate.net |

Target Deconvolution Strategies for Novel Benzooxazolone Scaffolds

When a novel benzooxazolone compound shows interesting activity in a phenotypic screen (i.e., it produces a desired effect in a cell or organism) but its molecular target is unknown, target deconvolution strategies are employed. nih.gov This process of identifying the specific molecular target responsible for the observed phenotype is essential for understanding the compound's mechanism of action. nih.gov

Modern target deconvolution integrates a variety of advanced techniques. Recent advances in 'omics' technologies, computational approaches, and the reduced cost of whole-genome sequencing have significantly improved the workflow for identifying and validating targets. nih.gov

One innovative approach is the matrix-augmented pooling strategy (MAPS) , which can be combined with thermal proteome profiling. nih.gov This method allows for the simultaneous testing of multiple drugs across various cell lines, dramatically increasing experimental throughput. nih.gov By observing which proteins are stabilized by the drug at different temperatures, researchers can identify direct binding targets. This strategy has been used to reveal that drug-target interactions can vary significantly in terms of targets and binding affinity across different cell lines. nih.gov Such high-throughput methods could be applied to novel benzooxazolone scaffolds to rapidly identify their primary targets and potential off-targets in a cellular context.

Future Research Directions and Translational Perspectives for 3 2 Chloro Acetyl 3h Benzooxazol 2 One Research

Exploration of Diverse Biological Pathways and Therapeutic Areas

The therapeutic potential of benzooxazole derivatives is well-documented, with various compounds exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov Future research on 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one should aim to systematically explore its effects on a wider array of biological pathways and expand its potential applications to new therapeutic areas.

A key area of investigation is its potential as an anticancer agent. Studies on related benzooxazole derivatives have shown promising cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net Future studies should involve screening this compound against a diverse panel of human cancer cell lines to identify specific cancer types that are particularly sensitive to its effects. Mechanistic studies should then be conducted to elucidate the underlying molecular pathways, such as apoptosis, cell cycle arrest, or inhibition of key oncogenic signaling pathways.

In addition to oncology, the antimicrobial properties of benzooxazolones present another promising avenue for research. Given the rising threat of multidrug-resistant microorganisms, there is an urgent need for novel antimicrobial agents. nih.gov Research should focus on evaluating the antibacterial and antifungal activity of this compound against a broad range of pathogenic microbes. Structure-activity relationship (SAR) studies can help in optimizing the compound to enhance its potency and selectivity. nih.gov

Furthermore, the structural similarities of benzooxazole derivatives to endogenous molecules suggest that they may interact with a variety of biological targets. researchgate.net This opens up the possibility of exploring other therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and viral infections. nih.gov

| Potential Therapeutic Area | Research Focus | Key Biological Pathways to Investigate |

| Oncology | Identification of sensitive cancer cell lines and elucidation of anticancer mechanisms. | Apoptosis, cell cycle regulation, signal transduction pathways (e.g., kinases, transcription factors). |

| Infectious Diseases | Evaluation of antibacterial and antifungal activity against pathogenic and resistant strains. | Inhibition of microbial growth, biofilm formation, and key enzymes. |

| Neurology | Assessment of potential neuroprotective or neuromodulatory effects. | Pathways related to neuroinflammation, oxidative stress, and protein aggregation. |

| Inflammation | Investigation of anti-inflammatory properties in relevant cellular and animal models. | Cytokine signaling, prostaglandin (B15479496) synthesis, and NF-κB pathways. |

Development of Advanced Computational Models for Prediction and Design

Computational modeling and simulation are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new drug candidates. For this compound, the development of advanced computational models can significantly accelerate its development as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzooxazolone derivatives with their biological activities. These models can help in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Molecular docking studies can be employed to predict the binding mode of this compound with various biological targets. This can provide insights into the molecular basis of its activity and help in identifying potential off-target effects. For instance, docking it against known cancer targets or essential microbial enzymes could reveal its mechanism of action.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound when bound to its target protein. This can provide a more detailed understanding of the binding interactions and help in optimizing the compound for improved affinity and specificity.

| Computational Approach | Objective | Application in this compound Research |

| QSAR Modeling | Predict biological activity based on chemical structure. | Guide the design of new benzooxazolone derivatives with enhanced therapeutic properties. |

| Molecular Docking | Predict the binding orientation of the compound to a target protein. | Identify potential biological targets and elucidate the mechanism of action. |

| Molecular Dynamics | Simulate the movement of the compound and its target over time. | Understand the stability of the compound-target complex and refine binding interactions. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound requires a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govplos.orgarizona.edu

By treating cells with this compound and analyzing the changes in the transcriptome, proteome, and metabolome, researchers can identify the key pathways and biological processes that are perturbed by the compound. researchgate.net This can help in identifying novel drug targets and biomarkers of drug response.

For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomic analysis can provide insights into the metabolic reprogramming induced by the compound. nih.gov The integration of these different omics layers can help in constructing a comprehensive picture of the drug's mechanism of action. plos.orgarizona.edu

| Omics Technology | Information Gained | Contribution to Mechanistic Understanding |

| Genomics | Genetic variations influencing drug response. | Identification of patient populations likely to respond to treatment. |

| Transcriptomics | Changes in gene expression levels. | Elucidation of signaling pathways affected by the compound. |

| Proteomics | Alterations in protein abundance and modifications. | Identification of direct protein targets and downstream effectors. |

| Metabolomics | Perturbations in cellular metabolism. | Understanding the metabolic consequences of drug action. |

Innovations in Synthetic Methodologies for Benzooxazolone Library Generation

The exploration of the therapeutic potential of this compound will be greatly facilitated by the ability to synthesize a diverse library of related compounds for SAR studies. Innovations in synthetic methodologies are crucial for the efficient and cost-effective generation of such libraries.

Recent advances in synthetic organic chemistry, such as microwave-assisted synthesis, ultrasound, and mechanochemical reactions, offer environmentally friendly and efficient alternatives to traditional synthetic methods. mdpi.com These techniques can significantly reduce reaction times and improve yields. researchgate.net

The development of novel catalytic systems and the use of deep eutectic solvents are other promising areas for innovation. mdpi.com Furthermore, combinatorial chemistry and high-throughput synthesis approaches can be employed to rapidly generate large libraries of benzooxazolone derivatives. The chloroacetyl group in this compound provides a reactive handle for further chemical modifications, allowing for the introduction of a wide range of functional groups. This can lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

| Synthetic Innovation | Advantage | Application to Benzooxazolone Synthesis |

| Microwave-Assisted Synthesis | Rapid and efficient heating, reduced reaction times. | Accelerated synthesis of benzooxazolone analogs. |

| Ultrasound and Mechanochemistry | Green chemistry approaches with improved yields. | Environmentally friendly production of compound libraries. |

| Novel Catalytic Systems | Increased reaction efficiency and selectivity. | Stereoselective synthesis and introduction of complex functionalities. |

| Combinatorial Chemistry | Rapid generation of large and diverse compound libraries. | High-throughput screening for lead identification and optimization. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-chloro-acetyl)-3H-benzooxazol-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of 3-acetylbenzoxazolone intermediates followed by nucleophilic substitution with chlorine-containing reagents. For example, bromination of 3-acetylcoumarin derivatives (e.g., 3-acetylbenzoxazol-2-one) using bromine in acetic acid yields halogenated intermediates, which are then treated with thiourea or chlorinated reagents to introduce the chloroacetyl group. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity products .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm the presence of the chloroacetyl group (δ ~4.2 ppm for CH2Cl in 1H NMR; δ ~40–45 ppm for Cl-C=O in 13C NMR).

- IR : C=O stretching vibrations at ~1740 cm⁻¹ (benzoxazolone carbonyl) and ~1680 cm⁻¹ (chloroacetyl carbonyl).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond lengths (e.g., C-Cl: ~1.79 Å; C=O: ~1.21 Å) and dihedral angles between the benzoxazolone and chloroacetyl moieties (e.g., ~15–25°), confirming spatial orientation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent-induced shifts. For example, keto-enol tautomerism in the chloroacetyl group may cause split peaks in NMR. To resolve this:

- Use deuterated DMSO or CDCl3 to stabilize specific tautomers.

- Perform variable-temperature NMR to observe dynamic equilibria.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 226.0284 for C9H6ClNO3) .

Q. What strategies are effective for improving the bioactivity of this compound in antimicrobial assays?

- Methodological Answer : Structural modifications to the benzoxazolone core or chloroacetyl side chain enhance bioactivity:

- Substitution : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position of benzoxazolone to increase electrophilicity.

- Derivatization : Replace the chloroacetyl group with thioamide or triazole moieties to improve membrane permeability.

- Assay Design : Use standardized MIC (minimum inhibitory concentration) protocols against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with positive controls (e.g., ciprofloxacin) .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structure determination of this compound complexes?

- Methodological Answer :

- Data Collection : Optimize crystal growth using slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Refinement : Use SHELXL for high-resolution data (d < 0.8 Å) and SHELXE for twinned crystals. Apply restraints for disordered chloroacetyl groups.

- Validation : Cross-check with PLATON or Mercury for symmetry errors and hydrogen-bonding networks .

Data Analysis and Reproducibility

Q. What computational tools are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to calculate activation energies for SN2 mechanisms at the chloroacetyl site.

- Molecular Dynamics : Use GROMACS to simulate solvation effects in DMF or acetonitrile.

- Docking Studies : AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial enzymes) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

- Methodological Answer :

- Standardization : Report detailed reaction conditions (e.g., molar ratios, solvent purity, inert atmosphere).

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB).

- Quality Control : Use HPLC (C18 column, UV detection at 254 nm) to verify purity (>95%) and track batch-to-batch variability .

Tables

| Key Structural Parameters (from X-ray data ) |

|---|

| Bond Length (Å) |

| Dihedral Angle (°) |

| Hydrogen Bonds |

| Common Byproducts in Synthesis |

|---|

| Dechlorinated product (3-acetylbenzoxazol-2-one) |

| Oxazolone ring-opened intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。